molecular formula C22H15ClFN3O2S B2376265 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226438-42-1

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2376265
CAS No.: 1226438-42-1
M. Wt: 439.89
InChI Key: NJDCCNHGSICJIP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of substituents: The chlorophenyl, fluorobenzylthio, and nitrophenyl groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl and fluorobenzylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole: can be compared with other imidazole derivatives such as:

Uniqueness

The unique combination of substituents in this compound may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c23-17-6-10-19(11-7-17)26-21(16-2-1-3-20(12-16)27(28)29)13-25-22(26)30-14-15-4-8-18(24)9-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDCCNHGSICJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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